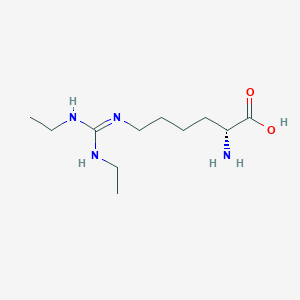

N6-(Bis(ethylamino)methylene)-D-lysine

Übersicht

Beschreibung

N6-(Bis(ethylamino)methylene)-D-lysine is a synthetic compound with the molecular formula C11H24N4O2 It is a derivative of lysine, an essential amino acid, and is characterized by the presence of a bis(ethylamino)methylene group attached to the lysine molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N6-(Bis(ethylamino)methylene)-D-lysine typically involves the reaction of D-lysine with bis(ethylamino)methylene chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N6-(Bis(ethylamino)methylene)-D-lysine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The bis(ethylamino)methylene group can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile, often with the presence of a base to facilitate the reaction.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Reduced amine derivatives.

Substitution: Substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N6-(Bis(ethylamino)methylene)-D-lysine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential role in protein modification and enzyme inhibition.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of certain diseases.

Industry: Utilized in the development of new materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of N6-(Bis(ethylamino)methylene)-D-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The bis(ethylamino)methylene group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The compound may also interact with cellular pathways involved in signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

N6-(Bis(ethylamino)methylene)-D-lysine can be compared with other similar compounds, such as:

N6-(Bis(ethylamino)methylene)-L-lysine: A stereoisomer with similar chemical properties but different biological activity due to the difference in stereochemistry.

N6-(Bis(ethylamino)methylene)-arginine: Another derivative with a similar bis(ethylamino)methylene group but attached to arginine instead of lysine, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific structure and the presence of the D-lysine moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Biologische Aktivität

N6-(Bis(ethylamino)methylene)-D-lysine (CAS No. 98500-82-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula:

- Molecular Formula : C11H24N4O2

- Molecular Weight : 244.34 g/mol

The compound features a D-lysine backbone with two ethylamino groups attached via methylene linkers, which may influence its interaction with biological targets.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the ethylamino groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Biochemical Pathways

Research indicates that compounds similar to this compound can modulate several biochemical pathways:

- Signal Transduction : By influencing receptor activity, this compound may alter signaling cascades involved in cell proliferation and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, impacting metabolic pathways crucial for cell survival and function.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at certain concentrations.

Anticancer Potential

Research published in peer-reviewed journals has explored the anticancer potential of this compound. In vitro studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. The compound's ability to disrupt cellular processes in cancer cells suggests a mechanism that warrants further investigation.

Study on Antimicrobial Efficacy

A study conducted by researchers at Monash University evaluated the antimicrobial efficacy of this compound. The results indicated:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity Assessment

In another study focusing on cancer cell lines, this compound was tested against various human cancer models:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 µM |

| MCF-7 (Breast Cancer) | 12 µM |

| A549 (Lung Cancer) | 20 µM |

The results indicated a dose-dependent response in cell viability, highlighting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Its lipophilic nature allows for better gastrointestinal absorption and potential blood-brain barrier permeability, making it suitable for systemic applications.

Eigenschaften

IUPAC Name |

(2R)-2-amino-6-[bis(ethylamino)methylideneamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N4O2/c1-3-13-11(14-4-2)15-8-6-5-7-9(12)10(16)17/h9H,3-8,12H2,1-2H3,(H,16,17)(H2,13,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLYCRQCVMQUBU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCCCCC(C(=O)O)N)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=NCCCC[C@H](C(=O)O)N)NCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98500-82-4 | |

| Record name | N6-(Bis(ethylamino)methylene)-D-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098500824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N6-(BIS(ETHYLAMINO)METHYLENE)-D-LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD645UH6BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.